molecular formula C18H24N6O4S B8529413 N-(1-(2-((2-nitrophenyl)amino)pyrimidin-4-yl)piperidin-3-yl)propane-1-sulfonamide

N-(1-(2-((2-nitrophenyl)amino)pyrimidin-4-yl)piperidin-3-yl)propane-1-sulfonamide

Cat. No. B8529413
M. Wt: 420.5 g/mol
InChI Key: HGMACWBCKCPGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-((2-nitrophenyl)amino)pyrimidin-4-yl)piperidin-3-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C18H24N6O4S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H24N6O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

InChI

InChI=1S/C18H24N6O4S/c1-2-12-29(27,28)22-14-6-5-11-23(13-14)17-9-10-19-18(21-17)20-15-7-3-4-8-16(15)24(25)26/h3-4,7-10,14,22H,2,5-6,11-13H2,1H3,(H,19,20,21)

InChI Key

HGMACWBCKCPGPF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CCCN(C1)C2=NC(=NC=C2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution tert-butyl(1-(2-((2-nitrophenyl)amino)pyrimidin-4-yl)piperidin-3-yl)carbamate (0.14 g, 0.34 mmol) in DCM (2.0 mL) was added TFA (1.0 mL) and the mixture was stirred for 1 h. An aliquot of the reaction mixture was analyzed by LCMS, which indicated that the reaction had proceeded to completion. The solvents were removed and the residue was dried on high vacuum. The crude product was used for the next step without further purification. To a solution of 4-(3-aminopiperidin-1-yl)-N-(2-nitrophenyl)pyrimidin-2-amine (0.34 mmol) in DCM (3.5 mL) at 0° C. was added propane-1-sulfonyl chloride (0.045 mL, 0.4 mmol) and triethylamine (0.12 mL, 0.85 mmol) and the mixture was warmed to room temperature overnight. The crude reaction mixture was concentrated and purified by flash chromatography (0-7.5% MeOH/DCM) to give the title compound (36 mg, 24% yield). MS (ES+) C18H24N6O4S requires: 420. found: 421 [M+H]+.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-(3-aminopiperidin-1-yl)-N-(2-nitrophenyl)pyrimidin-2-amine
Quantity
0.34 mmol
Type
reactant
Reaction Step Two
Quantity
0.045 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Yield
24%

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